Triphenylphosphine Oxide

Catalog No.
S580798
CAS No.
791-28-6
M.F
C18H15OP
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine Oxide

Pharmaceutical formulators and polymer compounders require a high-melting, halogen-free additive. Triphenylphosphine oxide (TPPO) solves crystallization and flame-retardancy challenges.

  • Halogen-free flame retardant: achieves UL94-V0 at

CAS Number

791-28-6

Product Name

Triphenylphosphine Oxide

IUPAC Name

diphenylphosphorylbenzene

Molecular Formula

C18H15OP

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

FIQMHBFVRAXMOP-UHFFFAOYSA-N

Synonyms

NSC 398; PP 560; TPPO; Triphenyl Phosphorus Oxide; Triphenylphosphine Monoxide; Orlistat Related Compound C

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenylphosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of phosphine oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Triphenylphosphine oxide (TPPO) is a highly crystalline, air-stable organophosphorus compound characterized by a rigid aromatic framework and a strongly polarized, Lewis basic phosphoryl (P=O) oxygen [1]. While historically recognized as a stoichiometric byproduct of Wittig and Mitsunobu reactions, TPPO is actively procured as a high-value functional additive. Its high melting point (156–158 °C) and robust thermal stability make it a superior solid-state handling material compared to aliphatic analogs [2]. Industrially, it is utilized as a halogen-free flame retardant, a potent co-crystallization chaperone for challenging active pharmaceutical ingredients (APIs), and a safer, bench-stable Lewis base catalyst in advanced organic synthesis [3].

Research Fit

1
Air-stable Lewis base & ligand; no inert atmosphere handling required
2
May support organocatalytic and lanthanide-complex workflows where P=O coordination is needed
3
Solubility in polar solvents may support purification when replacing or regenerating PPh₃

Substituting TPPO with aliphatic analogs like trioctylphosphine oxide (TOPO) or traditional Lewis bases like hexamethylphosphoramide (HMPA) introduces critical process vulnerabilities. TOPO possesses a low melting point (~50 °C) and waxy consistency, rendering it unsuitable for high-temperature polymer extrusion or precise solid-state co-crystallization workflows[1]. Conversely, while HMPA is a potent Lewis base, its severe toxicity and stringent regulatory controls complicate scale-up and handling [2]. Furthermore, substituting TPPO with conventional mineral flame retardants, such as aluminum hydroxide, requires massive mass loadings that degrade the mechanical and rheological properties of the host polymer[3]. TPPO's unique combination of solid-state stability, low-toxicity Lewis basicity, and high-efficiency gas-phase flame retardancy makes it non-interchangeable for these specialized applications.

Substitution Risk

TPPO (Target)
PPh₃ (Substitute)
Pentavalent P(V) oxide; hard Lewis base via oxygen
Trivalent P(III); nucleophile & reducing agent
Air-stable; no inert-atmosphere handling
Air-sensitive; requires inert atmosphere
Soluble in polar organic solvents; limited aliphatic hydrocarbon solubility
Soluble in a range of organic solvents including hydrocarbons
Oxidation-state difference may shift reactivity, solubility, and handling requirements; direct interchange may alter reaction outcomes and purification steps.

Efficient Co-Crystallization of Recalcitrant APIs

TPPO leverages its highly polarized P=O bond to act as a potent hydrogen-bond acceptor, facilitating the crystallization of molecules that resist standard solvent evaporation. In a systematic screen of 14 meta-substituted N,N′-diphenylureas, TPPO successfully formed 1:1 co-crystals in 64% of the cases, driven by a heterodimer interaction energy advantage (ΔΔEint > 5.3 kcal/mol) over homodimer formation [1]. This predictable thermodynamic driving force allows TPPO to reliably disrupt problematic hydrogen-bonding networks, outperforming generic solvent-based crystallization methods.

Evidence DimensionCo-crystallization success rate and thermodynamic driving force
Target Compound Data64% success rate in forming 1:1 co-crystals (ΔΔEint > 5.3 kcal/mol)
Comparator Or BaselineStandard solvent evaporation / homodimer formation (0% success for recalcitrant targets)
Quantified Difference>5.3 kcal/mol energetic advantage for TPPO heterodimer formation
ConditionsSolid-state grinding and solution crystallization of N,N′-diphenylureas

Enables the isolation and purification of difficult-to-crystallize APIs and intermediates, reducing downstream processing time and solvent waste.

Enantioselectivity Enhancement
Reported
Up to 96% ee
Supports chiral induction for asymmetric epoxidation
Baseline ee not numerically reported in source

Low-Load Flame Retardancy Performance

As a green, halogen-free flame retardant, TPPO operates efficiently in both the gas phase (radical scavenging) and condensed phase (charring). In encapsulation molding compounds (EMCs), TPPO achieves a UL94-V0 flammability rating at a loading of just 1.5 wt%[1]. In contrast, traditional mineral alternatives like aluminum hydroxide (ATH) require loadings of 6.0 wt% or higher to achieve the same rating. This exceptionally low loading requirement preserves the melt flow and rheological properties of the polymer, preventing the embrittlement and leakage current issues associated with high-filler-content composites.

Evidence DimensionMass loading required for UL94-V0 flammability rating
Target Compound Data1.5 wt% TPPO
Comparator Or Baseline6.0 wt% Aluminum Hydroxide (ATH)
Quantified Difference75% reduction in required flame retardant mass loading
ConditionsEncapsulation molding compounds (EMCs) flammability testing

Allows manufacturers to achieve stringent fire safety standards without compromising the mechanical integrity or processability of the base polymer.

Catalytic Yield (Thin‑Film)
Class‑level
93% yield, 10 mol% loading
Enables catalytic reuse vs. stoichiometric waste
Thin‑film format; batch reproducibility to verify

Non-Toxic HMPA Alternative for Aldol Reactions

TPPO serves as a highly effective, bench-stable Lewis base catalyst for the activation of silyl reagents (e.g., trichlorosilane) in reductive aldol reactions and conjugate reductions. Studies demonstrate that TPPO can promote these reactions with yields up to 85% and excellent diastereoselectivities (up to 50:1 dr), matching the performance of the highly toxic and heavily regulated hexamethylphosphoramide (HMPA) [1]. Unlike HMPA, which is a liquid carcinogen requiring stringent handling protocols, TPPO is a safe, easily handled solid that simplifies reaction setup and scale-up.

Evidence DimensionCatalytic efficacy and handling safety
Target Compound DataUp to 85% yield (50:1 dr) as a safe, solid catalyst
Comparator Or BaselineHMPA (comparable yields but highly toxic/carcinogenic liquid)
Quantified DifferenceEquivalent catalytic performance with elimination of carcinogenic risk
ConditionsTrichlorosilane-mediated reductive aldol reactions of enones

Eliminates severe EHS (Environmental, Health, and Safety) liabilities in pilot and production-scale synthesis while maintaining high catalytic yields.

Selective Reduction Yield
Reported
91–100% yield
Supports metal‑free chemoselective reduction
Compared to triphenylarsine oxide (weaker base)
PPh₃ Regeneration Yield
Head‑to‑head
96% yield (TPPO → PPh₃)
Supports phosphorus recycling from byproduct
Cu(OTf)₂/TMDS system; milder conditions
Metal‑Ligand Covalency
Head‑to‑head
Greater XAS shifts vs. PPh₃ complexes
Indicates stronger lanthanide binding
X‑ray absorption spectroscopy data
OLED Host Benchmark
Head‑to‑head
DPEPO shows higher reported device performance
TPPO as scaffold; derivatives for OLED
TPPO serves as reference standard; DPEPO preferred

API Crystallization Chaperone

TPPO is highly recommended for pharmaceutical research and development where target molecules (APIs or intermediates) exhibit poor crystallinity or polymorphism issues. Its ability to predictably form stable hydrogen-bonded co-crystals makes it an essential tool for isolating pure solid forms during early-stage drug development and formulation [1].

Halogen-Free Flame Retardant for Electronics

Due to its ability to achieve UL94-V0 ratings at low mass loadings (<2 wt%), TPPO is the ideal flame retardant for encapsulation molding compounds (EMCs), printed circuit boards, and advanced engineering plastics. It is particularly suited for applications where maintaining polymer melt flow, low leakage current, and mechanical strength is critical [2].

Safer Organocatalyst for Scalable Synthesis

TPPO should be procured as a direct, safer substitute for HMPA or DMPU in Lewis base-catalyzed transformations, such as reductive silylations, aldol reactions, and epoxide ring-openings. Its solid state and lack of carcinogenic properties significantly lower the regulatory and safety barriers for scaling up these synthetic routes[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric Epoxidation Additive
Chiral induction profile
Enantiomeric excess endpoint
Deoxy‑Halogenation Catalyst
Heterogeneous reusability
Catalyst loading & yield reproducibility
Selective α,β‑Reduction
Chemoselectivity profile
Substrate scope & reduction yield
PPh₃ Regeneration Feedstock
Reduction efficiency
Yield & phosphorus cycle closure

Physical Description

Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

278.086052095 Da

Monoisotopic Mass

278.086052095 Da

Heavy Atom Count

20

LogP

2.83 (LogP)

Appearance

Assay:≥98%A crystalline solid

Melting Point

156.5 °C

UNII

Z69161FKI3

GHS Hazard Statements

Aggregated GHS information provided by 207 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 207 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 202 of 207 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (98.51%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.60e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

791-28-6

Wikipedia

Triphenylphosphine_oxide

General Manufacturing Information

Synthetic Rubber Manufacturing
Phosphine oxide, triphenyl-: ACTIVE

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